Molecular Weight and Tail Length Influence on LNP Clearance Kinetics vs. SM-102
BP Lipid 111 (C41H81NO5, MW 668.09 Da) exhibits a lower molecular weight and a 2-carbon truncation in its primary ester tail (nonyloxy, C9) relative to the clinically used SM-102 (C44H87NO5, MW 710.18 Da; undecyloxy, C11). This reduction in hydrophobicity is a known structural driver for accelerated esterase-mediated hydrolysis and faster hepatic clearance, a principle validated by BroadPharm in its analog series . In biodistribution studies of structurally analogous Lipid 5 (which shares a similar tail length but a different backbone), the lipid exhibited an apparent LNP pKa of 6.56, creating a quantifiable window for tuning endosomal escape versus systemic tolerability when contrasted with the SM-102 LNP pKa of 6.68 [1].
| Evidence Dimension | Molecular Weight and Alkyl Tail Length |
|---|---|
| Target Compound Data | C41H81NO5; MW 668.09 Da; C9 (nonyloxy) tail |
| Comparator Or Baseline | SM-102: C44H87NO5; MW 710.18 Da; C11 (undecyloxy) tail |
| Quantified Difference | MW reduced by 42.09 Da (5.9%); tail length shortened by 2 carbons |
| Conditions | Structural analysis based on molecular formula; SM-102 data from FDA/MSDS records |
Why This Matters
Lower molecular weight and shorter tail are structural features empirically associated with improved elimination profiles; they offer a procurement advantage for systemic mRNA therapeutics where rapid carrier clearance is prioritized over maximal tissue depot formation.
- [1] Ionizable Amino Lipids Distribution and Effects on DSPC/Cholesterol Membranes. 2023. LNP pKa of Lipid-5 reported as 6.56. https://jipmerlibrary.ovidds.com View Source
